(2-(M-tolyl)cyclopropyl)methanamine
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Overview
Description
(2-(M-tolyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H15N It features a cyclopropyl group attached to a methanamine moiety, with a methyl-substituted phenyl ring (m-tolyl) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(M-tolyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method starts with the reaction of m-tolylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure hydrogenation systems for the amination step. These methods ensure higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(M-tolyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas when reacted with acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or ureas.
Scientific Research Applications
(2-(M-tolyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of (2-(M-tolyl)cyclopropyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-(P-tolyl)cyclopropyl)methanamine: Similar structure but with a para-substituted tolyl group.
(2-(O-tolyl)cyclopropyl)methanamine: Similar structure but with an ortho-substituted tolyl group.
Cyclopropylmethylamine: Lacks the tolyl group, simpler structure.
Uniqueness
(2-(M-tolyl)cyclopropyl)methanamine is unique due to the meta-substitution on the tolyl group, which can influence its steric and electronic properties. This substitution pattern can affect its reactivity and binding interactions compared to its ortho- and para-substituted analogs, making it a valuable compound for specific synthetic and pharmacological applications[3][3].
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[2-(3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-9(5-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
PDGGJTWTUULHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2CN |
Origin of Product |
United States |
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